Dimethyl-[methyl-[3-(2,2,6,6-tetramethylpiperidin-4-yl)oxypropyl]-trimethylsilyloxysilyl]oxy-trimethylsilyloxysilane
CAS No.: 182635-99-0
Cat. No.: VC20913292
Molecular Formula: C13H31NO2Si2
Molecular Weight: 289.56174
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 182635-99-0 |
|---|---|
| Molecular Formula | C13H31NO2Si2 |
| Molecular Weight | 289.56174 |
| IUPAC Name | dimethyl-[methyl-[3-(2,2,6,6-tetramethylpiperidin-4-yl)oxypropyl]-trimethylsilyloxysilyl]oxy-trimethylsilyloxysilane |
| Standard InChI | InChI=1S/C21H51NO4Si4/c1-20(2)17-19(18-21(3,4)22-20)23-15-14-16-30(13,25-28(8,9)10)26-29(11,12)24-27(5,6)7/h19,22H,14-18H2,1-13H3 |
| Standard InChI Key | GBOJXOZBXODHLW-UHFFFAOYSA-N |
| SMILES | CC1(CC(CC(N1)(C)C)OCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)O[Si](C)(C)C)C |
| Canonical SMILES | CC1(CC(CC(N1)(C)C)OCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)O[Si](C)(C)C)C |
Introduction
Dimethyl-[methyl-[3-(2,2,6,6-tetramethylpiperidin-4-yl)oxypropyl]-trimethylsilyloxysilyl]oxy-trimethylsilyloxysilane is a complex organic compound that incorporates a 2,2,6,6-tetramethylpiperidine moiety, which is commonly used in various chemical applications due to its stability and versatility. This compound is particularly noted for its molecular weight of approximately 494.0 g/mol, as computed by PubChem .
Synthesis and Preparation
The synthesis of such complex silanes typically involves the reaction of appropriate silicon precursors with functionalized organic compounds. In this case, the synthesis might involve the reaction of a trimethylsilyl chloride derivative with a compound containing the 2,2,6,6-tetramethylpiperidine group, possibly in the presence of a catalyst to facilitate the reaction.
Applications and Potential Uses
While specific applications for Dimethyl-[methyl-[3-(2,2,6,6-tetramethylpiperidin-4-yl)oxypropyl]-trimethylsilyloxysilyl]oxy-trimethylsilyloxysilane are not well-documented, compounds with similar structures are often used in the development of materials with enhanced thermal stability, UV resistance, or as components in coatings and adhesives.
Safety and Handling
Given the complexity and potential reactivity of this compound, handling should be done with caution. It is advisable to consult safety data sheets (SDS) for specific guidance on handling, storage, and disposal. General precautions include wearing protective clothing, gloves, and working in a well-ventilated area.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume